molecular formula C12H18FN5 B11743215 [(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

[(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11743215
M. Wt: 251.30 g/mol
InChI Key: QOHZETDPKNDNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features two pyrazole rings, each substituted with an ethyl group and a fluoroethyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of ethyl and fluoroethyl groups through alkylation reactions. The final step includes the coupling of the two pyrazole rings via a suitable linker, such as a methylene bridge, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine
  • (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine

Uniqueness

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to the presence of both ethyl and fluoroethyl groups, which can impart distinct chemical and biological properties. The fluoroethyl group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C12H18FN5/c1-2-17-6-3-11(15-17)9-14-10-12-4-7-18(16-12)8-5-13/h3-4,6-7,14H,2,5,8-10H2,1H3

InChI Key

QOHZETDPKNDNSB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=NN(C=C2)CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.